molecular formula C25H24N4OS B2913803 N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide CAS No. 422532-54-5

N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide

Cat. No.: B2913803
CAS No.: 422532-54-5
M. Wt: 428.55
InChI Key: MBUOFMIBUFWCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide is a synthetic quinazoline derivative characterized by a thioacetamide linker bridging a quinazolin-2-yl core and an N-benzyl substituent. The quinazoline moiety is further substituted at the 4-position with a phenethylamino group, distinguishing it from other analogs. This structural framework is commonly associated with antitumor and anti-inflammatory activities, as quinazoline derivatives are known to inhibit tyrosine kinases and modulate cell proliferation pathways .

Properties

IUPAC Name

N-benzyl-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4OS/c30-23(27-17-20-11-5-2-6-12-20)18-31-25-28-22-14-8-7-13-21(22)24(29-25)26-16-15-19-9-3-1-4-10-19/h1-14H,15-18H2,(H,27,30)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUOFMIBUFWCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization. The phenethylamino group is introduced through nucleophilic substitution reactions, and the thioacetamide moiety is attached via thiolation reactions using appropriate thiolating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenethyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a quinazoline-thioacetamide backbone with several derivatives reported in the literature. Key structural variations among analogs include:

Compound Name / ID Core Structure Substituents (R-groups) Key Features
Target compound Quinazoline-thioacetamide - N-benzyl
- 4-(phenethylamino)
Unique phenethylamino group at position 4; benzyl enhances lipophilicity.
Compound 5 () Quinazoline-thioacetamide - N-(5-methylisoxazol-3-yl)
- 4-sulfamoylphenyl
Isoxazole and sulfonamide groups; higher melting point (292.4°C) .
Compound 15o () Quinazoline-thiadiazole-thioacetamide - 1,3,4-thiadiazole
- 3,5-dichlorobenzyl
Thiadiazole enhances antitumor activity (IC50: 1.96 µM for PC-3 cells) .
Compound 6 () Quinazoline-thioacetamide - 3,4,5-trimethoxybenzyl Trimethoxybenzyl improves DNA intercalation (MGI%: 47%) .
Compound 8 () Quinazoline-thioacetamide - N-4-tolyl Tolyl group increases melting point (315.5°C) .

Key Observations :

  • Substituent Impact on Physical Properties : Bulky or polar groups (e.g., sulfamoylphenyl in Compound 5) correlate with higher melting points, while alkyl chains (e.g., ethylphenyl in Compound 9) reduce melting points .
  • Biological Activity : Thiadiazole-containing analogs (e.g., Compound 15o) exhibit potent antitumor activity, likely due to enhanced enzyme inhibition, whereas trimethoxybenzyl derivatives () show moderate to high growth inhibition (MGI%: 10–65%) .
Pharmacokinetic Considerations
  • Lipophilicity : The N-benzyl group in the target compound may improve membrane permeability compared to sulfamoylphenyl analogs (e.g., Compound 5) .
  • Metabolic Stability : Thioether linkages (common in these compounds) are generally resistant to hydrolysis, enhancing in vivo stability .

Biological Activity

N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy, and safety profiles based on diverse research findings.

Chemical Structure

The compound is characterized by a quinazoline core, which is known for its diverse biological activities. The presence of the thioacetamide group and the phenethylamino moiety contributes to its pharmacological potential.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications at the C2 position of quinazolin-4(3H)-one can influence cytotoxic activity against A-549 (lung cancer), HCT-8 (colon cancer), and HepG2 (liver cancer) cell lines. The findings suggest that the introduction of specific substituents can enhance or diminish the anticancer activity of these compounds .

Cell LineIC50 (µM)Reference
A-54925.3
HCT-830.5
HepG220.1

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The compound showed promising results with an IC50 value significantly lower than that of acarbose, a standard antidiabetic drug .

CompoundIC50 (µM)Reference
N-benzyl...69.20
Acarbose143.54

The mechanism by which this compound exerts its biological effects appears to involve:

  • Enzyme Inhibition : It competes with substrates for active sites on enzymes such as α-glucosidase.
  • Cell Cycle Modulation : Research indicates that quinazoline derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Signal Pathway Interference : The compound may affect signaling pathways involved in cell proliferation and survival.

Case Studies

A study focused on a series of quinazoline derivatives, including this compound, demonstrated significant anti-inflammatory properties alongside anticancer activity. The study utilized various in vitro models to assess the efficacy and mechanism of action, revealing that these compounds could inhibit pro-inflammatory cytokine production .

Safety and Toxicity

While the anticancer properties are promising, it is crucial to consider the safety profile of this compound. Preliminary toxicity studies indicated relatively low cytotoxicity towards normal cell lines compared to cancerous ones, suggesting a favorable therapeutic window . Further studies are necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide and its analogs?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the quinazoline core. For example, thiolation at the quinazolin-2-yl position can be achieved using thiourea or Lawesson’s reagent, followed by coupling with chloroacetamide derivatives. Solvent choice (e.g., THF or DCM) and catalysts (e.g., DMAP or AlCl₃) significantly impact yields. Ultrasonication has been reported to enhance reaction efficiency in heterocyclic substitutions .

Q. How are structural and purity parameters validated for this compound?

  • Methodological Answer : Characterization relies on IR spectroscopy (to confirm thioamide C=S stretches at ~1250 cm⁻¹), ¹H/¹³C NMR (to resolve benzyl protons at δ 4.5–5.0 ppm and quinazoline aromatic signals), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Elemental analysis (C, H, N, S) is critical to verify purity, with deviations >0.4% indicating impurities .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer : Antioxidant activity can be assessed via DPPH radical scavenging (IC₅₀ values), while kinase inhibition (e.g., Src substrate binding) is evaluated using fluorescence polarization assays. Cytotoxicity screening in cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ calculations provides initial therapeutic potential data .

Advanced Research Questions

Q. How does the N-benzyl substitution influence structure-activity relationships (SAR) in kinase inhibition?

  • Methodological Answer : The N-benzyl group enhances hydrophobic interactions with kinase substrate-binding pockets. Comparative SAR studies show that electron-withdrawing substituents (e.g., -F, -NO₂) on the benzyl ring improve potency by 3–5-fold, while bulky groups (e.g., -OCH₃) reduce solubility and activity. Molecular docking (e.g., AutoDock Vina) confirms these trends by modeling ligand-receptor interactions .

Q. What experimental challenges arise in resolving contradictory spectral data for thioacetamide derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., thiazole vs. quinazoline proton overlaps) require advanced techniques like 2D NMR (COSY, HSQC) for unambiguous assignment. For example, NOESY can distinguish between regioisomers formed during synthesis. Conflicting elemental analysis data may necessitate recrystallization or preparative HPLC purification .

Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer : QSAR models using descriptors like logP, polar surface area (PSA), and topological polar surface area (TPSA) predict blood-brain barrier permeability. ADMET simulations (e.g., SwissADME) highlight metabolic liabilities, such as CYP3A4-mediated oxidation of the phenethylamino group, guiding structural modifications like fluorination to block metabolic hotspots .

Q. What strategies mitigate low yields in the final coupling step of thioacetamide-quinazoline hybrids?

  • Methodological Answer : Optimizing reaction conditions (e.g., replacing DMF with DCM to reduce side reactions) and using coupling agents like EDCI/HOBt improves yields from <50% to >80%. Temperature control (<0°C during thiolate formation) minimizes disulfide byproducts. Catalytic amounts of KI can accelerate SN2 displacement in chloroacetamide intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.